molecular formula C20H18BrNO4 B11713251 3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

Katalognummer: B11713251
Molekulargewicht: 416.3 g/mol
InChI-Schlüssel: CVVBFYKXZTWMJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is an organic compound with the molecular formula C20H18BrNO4 This compound features a complex structure that includes a benzoate ester linked to a brominated isoindoline-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate typically involves multiple steps. One common method includes the esterification of 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would include precise control of temperature, pressure, and reaction time to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the isoindoline-dione moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoindoline-dione derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The brominated isoindoline-dione moiety can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(5-Bromo-1,3-dioxoisoindol-2-yl)benzoic acid: Similar structure but lacks the 3-methylbutyl ester group.

    3-(5-Bromo-1,3-dioxoisoindol-2-yl)benzoic acid: Positional isomer with similar chemical properties.

    4-(5,6-Dichloro-1,3-dioxoisoindol-2-yl)benzoic acid: Contains dichloro substitution instead of bromo.

Uniqueness

3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate is unique due to its specific ester linkage and brominated isoindoline-dione moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Eigenschaften

Molekularformel

C20H18BrNO4

Molekulargewicht

416.3 g/mol

IUPAC-Name

3-methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C20H18BrNO4/c1-12(2)9-10-26-20(25)13-3-6-15(7-4-13)22-18(23)16-8-5-14(21)11-17(16)19(22)24/h3-8,11-12H,9-10H2,1-2H3

InChI-Schlüssel

CVVBFYKXZTWMJV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.